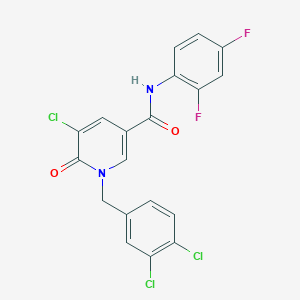

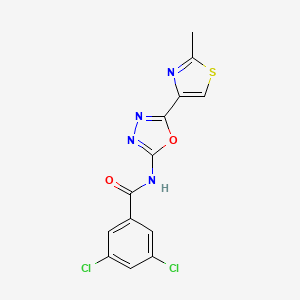

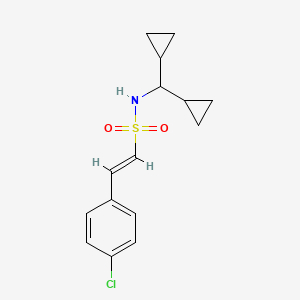

![molecular formula C17H20N2O5S B2674582 3-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide CAS No. 946322-86-7](/img/structure/B2674582.png)

3-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound you mentioned is a complex organic molecule that contains several functional groups and structural features. It includes a methoxyphenyl group, a sulfonyl group, and a tetrahydrobenzo[c]isoxazol group. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of functional groups like sulfonyl and isoxazole could potentially make it reactive under certain conditions .Applications De Recherche Scientifique

Photodynamic Therapy for Cancer Treatment

Research on zinc phthalocyanine derivatives substituted with sulfonamide groups has shown promising applications in photodynamic therapy (PDT) for cancer treatment. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in PDT. Such features highlight their potential as Type II photosensitizers in cancer treatment, utilizing light to activate the photosensitizer and selectively destroy cancerous cells (Pişkin, Canpolat, & Öztürk, 2020).

Environmental Degradation of Sulfonamides

Studies on the environmental degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 reveal a novel microbial strategy involving ipso-hydroxylation followed by fragmentation of the parent compound. This process, which results in the elimination of sulfonamide antibiotics from the environment, showcases the potential application of bioremediation techniques to address the persistence of these compounds in the environment and their contribution to antibiotic resistance propagation (Ricken et al., 2013).

Synthesis and Bioactivity of Sulfonamides

The synthesis and study of new benzenesulfonamides for potential therapeutic applications, including their role as carbonic anhydrase inhibitors and their cytotoxic activities, contribute to the development of novel anti-tumor agents. These compounds, through their specific inhibitory effects on enzyme activity, offer insights into the design of drugs with targeted action against cancer and other diseases (Gul et al., 2016).

Antitumor Sulfonamides and Gene Expression Studies

Antitumor sulfonamides, such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide, have been analyzed for their effects on cancer cell lines through gene expression changes. This research helps to understand the pharmacophore structure and drug-sensitive cellular pathways, aiding in the development of effective cancer therapies (Owa et al., 2002).

Development of Proton Exchange Membranes

In the field of materials science, sulfonated poly(arylene ether sulfone) copolymers have been developed for use as polyelectrolyte membrane materials in fuel cells. These materials exhibit high proton conductivity and represent a critical component in the development of energy technologies (Kim, Robertson, & Guiver, 2008).

Orientations Futures

The future research directions for this compound could include detailed studies of its synthesis, structure, reactivity, mechanism of action, and biological activity. Given the wide range of activities shown by similar compounds, it could potentially be a promising candidate for further study in medicinal chemistry .

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)sulfonyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5S/c1-23-12-6-8-13(9-7-12)25(21,22)11-10-16(20)18-17-14-4-2-3-5-15(14)19-24-17/h6-9H,2-5,10-11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMJGLUOPXVELY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C3CCCCC3=NO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

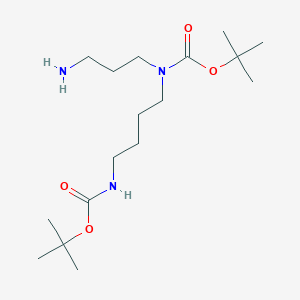

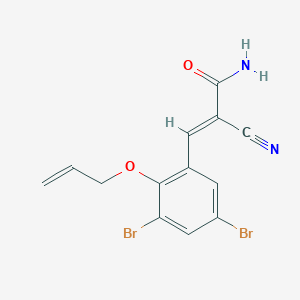

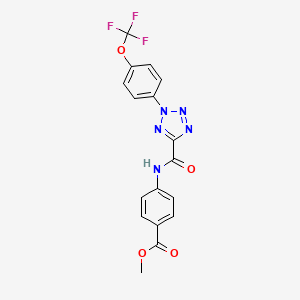

![1-(3,4-Dimethylphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea](/img/structure/B2674504.png)

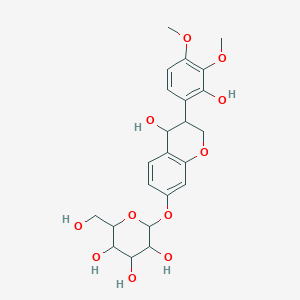

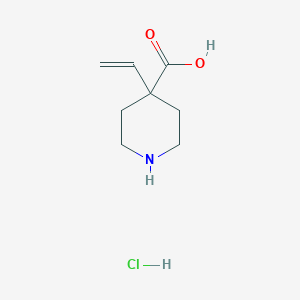

![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3-methoxyphenyl)propanamide](/img/structure/B2674510.png)

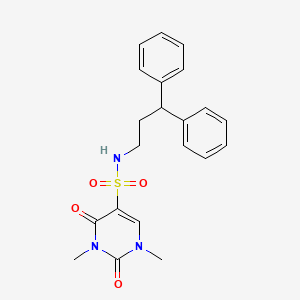

![N-{4-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)sulfonyl]-3-methylphenyl}acetamide](/img/structure/B2674513.png)

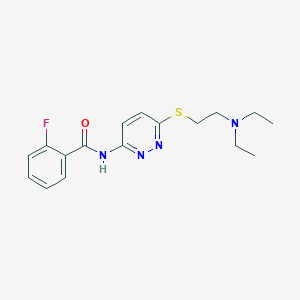

![8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B2674517.png)